molecular formula C7H9FN2 B3032243 3-Amino-4-fluorobenzylamine CAS No. 1314909-17-5

3-Amino-4-fluorobenzylamine

Cat. No. B3032243
CAS RN: 1314909-17-5
M. Wt: 140.16
InChI Key: KXYSHPLPGOFUTJ-UHFFFAOYSA-N
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Description

3-Amino-4-fluorobenzylamine is a chemical compound with properties that make it useful in various applications .


Synthesis Analysis

A novel synthesis of 4-[18F]fluorobenzylamine ([18F]FBA) by means of transition metal-assisted sodium borohydride reduction of 4-[18F]fluorobenzonitrile ([18F]FBN) has been described . This approach could successfully be extended to borohydride exchange resin (BER), enabling a viable option for use in automated syntheses .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-fluorobenzylamine is similar to that of 3-Fluorobenzylamine and 4-Fluorobenzylamine . It belongs to the class of organic compounds known as phenylmethylamines, which are compounds containing a phenylmethylamine moiety, consisting of a phenyl group substituted by a methanamine .


Chemical Reactions Analysis

Amines, such as 3-Amino-4-fluorobenzylamine, can undergo various reactions, including alkylation and acylation . In a specific example, 3-Amino-4-amidoximinofurazan (AAOF), an important precursor for the synthesis of high energy furazan energetic materials, was synthesized using a continuous-flow and safe approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-4-fluorobenzylamine are similar to those of 3-Fluorobenzylamine and 4-Fluorobenzylamine . For instance, 3-Fluorobenzylamine has a density of 1.1±0.1 g/cm3, a boiling point of 175.8±15.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.3 mmHg at 25°C .

Scientific Research Applications

Synthesis of 18 F-labeled Compounds

3-Amino-4-fluorobenzylamine is an important building block for the synthesis of 18 F-labeled compounds . These compounds are used in various research applications, particularly in the field of medical imaging .

Preparation of PET Radiotracers

3-Amino-4-fluorobenzylamine has been used in the synthesis of 4-[18F]fluorobenzylamine-based thiol group-reactive prosthetic groups . These groups are used in the preparation of PET (Positron Emission Tomography) radiotracers, which are used in medical imaging to visualize physiological processes in the body .

Protein and Peptide Labeling

The compound has been used for the synthesis of 4-[18F]fluorobenzylamidopropionyl maleimide ([18F]FBAPM), a novel prosthetic group for peptide and protein labeling . This is particularly useful in biological research where tracking the location and interaction of proteins and peptides is necessary .

Oligodesoxynucleotide (ODN) Labeling

3-Amino-4-fluorobenzylamine has been used for the labeling of a fully phosphorothioated 20mer oligodesoxynucleotide (ODN) . This allows for the tracking and study of these ODNs in various biological systems .

Synthesis of Tris-Iron (III) Chelates

The compound has been used in the synthesis of new tris-iron (III) chelates of 3-hydroxy-4-pyridinone ligands . These chelates have potential applications in various fields, including medicine and environmental science .

Potassium Channel Blocking

3-Amino-4-fluorobenzylamine is used as a potassium channel blocking agent . This has potential applications in the study of neurological disorders and the development of new drugs .

Safety and Hazards

The safety data sheet for 4-Fluorobenzylamine, a compound similar to 3-Amino-4-fluorobenzylamine, indicates that it is a combustible liquid, may be corrosive to metals, and causes severe skin burns and eye damage . It is recommended to handle it with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

While specific future directions for 3-Amino-4-fluorobenzylamine are not available, the development of new molecules with potent activity against otherwise highly resistant pathogens has led to renewed interest in the aminoglycoside class, which includes many amines . This suggests potential future research directions in the development of new compounds and synthesis methods.

properties

IUPAC Name

5-(aminomethyl)-2-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSHPLPGOFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717414
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-fluorobenzylamine

CAS RN

1314909-17-5
Record name 5-(Aminomethyl)-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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